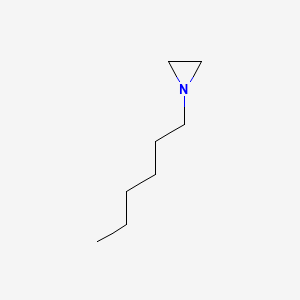

1-Hexylaziridine

Description

1-Hexylaziridine is a nitrogen-containing heterocyclic compound characterized by a three-membered aziridine ring (two carbon atoms and one nitrogen atom) substituted with a hexyl group at the nitrogen position. Its molecular formula is C₈H₁₇N, with a molecular weight of 127.23 g/mol. Aziridines are known for their ring-strain reactivity, enabling nucleophilic ring-opening reactions, polymerization, and use in cross-linking agents. However, specific data on this compound’s synthesis, stability, or biological activity are absent in the provided evidence, necessitating extrapolation from structurally related aziridine derivatives .

Properties

CAS No. |

30691-59-9 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

1-hexylaziridine |

InChI |

InChI=1S/C8H17N/c1-2-3-4-5-6-9-7-8-9/h2-8H2,1H3 |

InChI Key |

AKNYMGBMJIDSQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN1CC1 |

Origin of Product |

United States |

Preparation Methods

1-Hexylaziridine can be synthesized through several methods. One common approach involves the reaction of hexylamine with ethylene oxide under controlled conditions. Another method includes the cyclization of haloamines or amino alcohols, where an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction . Industrial production often utilizes the Nippon Shokubai process, which requires an oxide catalyst and high temperatures to effect the dehydration of aminoethanol .

Chemical Reactions Analysis

1-Hexylaziridine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of oxaziridines.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield oxaziridines, while reduction typically produces amines.

Scientific Research Applications

1-Hexylaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hexylaziridine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is attributed to the strained three-membered ring structure, which makes the nitrogen atom highly reactive. The compound can alkylate DNA and proteins, leading to the inhibition of cellular processes and inducing cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

The following table compares 1-hexylaziridine with structurally analogous aziridines documented in the evidence:

Key Comparative Insights:

Its lipophilicity may favor applications in hydrophobic matrices or drug delivery systems. 1-Methylaziridine: The methyl group reduces steric bulk, enhancing reactivity in polymerization (e.g., polyethyleneimine derivatives) . 1-Phenylaziridine: The phenyl group introduces conjugation, enabling UV-induced reactivity and applications in photoresist materials .

Physicochemical Properties: Boiling Point/Solubility: Longer alkyl chains (e.g., hexyl) lower water solubility but increase compatibility with organic solvents. 1-Methylaziridine is more volatile (lower molecular weight), while 1-phenylaziridine’s aromaticity may elevate melting points. Basicity: The diethylamino group in 1-((diethylamino)methyl)-2,2-dimethylaziridine enhances nitrogen basicity, favoring protonation in acidic environments .

For example, 1-methylaziridine’s SDS mandates immediate medical consultation upon inhalation or skin contact , a precaution likely applicable to this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.